molecular formula C19H21ClN4O2S B2688800 3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946346-38-9

3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2688800
CAS No.: 946346-38-9
M. Wt: 404.91
InChI Key: CHYYHGZQHLCYFU-UHFFFAOYSA-N
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Description

3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a chemically synthesized compound of significant interest in preclinical psychiatric and neurological research. Its molecular structure, featuring a thiazolopyrimidinone scaffold linked to a 3-chlorophenyl-piperazine moiety, is characteristic of ligands designed to target monoaminergic G-protein coupled receptors. This compound is primarily investigated for its potential as a high-affinity and selective dopamine receptor antagonist, with a particular research focus on the dopamine D2 and D3 receptor subtypes , which are critical targets in the study of schizophrenia and other psychoses. The piperazine component is a common pharmacophore in many established antipsychotic agents, suggesting a mechanism of action involving the modulation of dopaminergic neurotransmission. Researchers utilize this compound in vitro to characterize receptor binding profiles and functional activity in signal transduction assays, and in vivo to explore its behavioral effects in animal models. Its research value lies in its utility as a chemical tool for deciphering the complexities of dopamine receptor function and for contributing to the structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for CNS disorders. All research applications are strictly for scientific investigation.

Properties

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c1-13-11-21-19-24(18(13)26)16(12-27-19)10-17(25)23-7-5-22(6-8-23)15-4-2-3-14(20)9-15/h2-4,9,11,16H,5-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYYHGZQHLCYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular structure of the compound features a thiazolo-pyrimidine core with a piperazine substituent, which is known to enhance biological activity through interactions with various receptors and enzymes. The compound's molecular formula is C18H20ClN3O2SC_{18}H_{20}ClN_3O_2S and it has a molecular weight of 367.89 g/mol.

PropertyValue
Molecular FormulaC18H20ClN3O2S
Molecular Weight367.89 g/mol
LogP2.11
Polar Surface Area61.25 Ų
Hydrogen Bond Acceptors7

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of thiazolo-pyrimidine derivatives, including the compound . In a picrotoxin-induced seizure model, compounds with similar structural features exhibited significant anticonvulsant effects, suggesting that the thiazole moiety contributes to this activity. For instance, analogs demonstrated median effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg, indicating promising anticonvulsant efficacy .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Research indicates that thiazolo-pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures showed IC50 values less than those of established chemotherapeutics like doxorubicin against A-431 and Jurkat cell lines . The presence of electron-withdrawing groups such as Cl on the phenyl ring enhances cytotoxic activity by increasing the compound's interaction with cellular targets.

Interaction with Neurotransmitter Receptors

The piperazine ring is known for its ability to modulate neurotransmitter systems. Compounds derived from piperazine have shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in the treatment of depression and anxiety disorders. The compound under review may exhibit similar receptor interactions, potentially leading to antidepressant effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine moiety likely facilitates binding to serotonin receptors, influencing neurotransmitter levels in the brain.
  • Enzyme Interaction : The thiazole and pyrimidine components may interact with specific enzymes involved in metabolic pathways, enhancing or inhibiting their activity.
  • Structural Modifications : Variations in substituents (e.g., chlorophenyl groups) can alter pharmacokinetic properties and bioactivity.

Case Studies

  • Anticonvulsant Study : A study conducted on thiazole derivatives demonstrated that compounds with similar structures to our target exhibited significant protection against seizures induced by picrotoxin, highlighting their potential as anticonvulsants .
  • Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that thiazolo-pyrimidine derivatives could induce apoptosis and inhibit proliferation, suggesting a strong anticancer potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Thiazolo[3,2-a]pyrimidine Derivatives

Compounds sharing the thiazolo[3,2-a]pyrimidine core exhibit diverse pharmacological properties depending on substituents. Key analogues include:

  • Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (): This derivative incorporates a dichlorophenyl-pyrazole substituent and an ethyl ester group. The dichlorophenyl moiety may enhance lipophilicity and receptor interaction, while the ester group impacts solubility .

Comparison with Target Compound :
The target compound’s 3-chlorophenylpiperazine side chain distinguishes it from these analogues. Piperazine derivatives often exhibit improved blood-brain barrier penetration compared to ester- or methoxy-substituted analogues, favoring CNS applications .

Thiazolo[4,5-d]pyrimidine Isomers

Structural isomers like 5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (, Fig. 19) feature a thiazolo[4,5-d]pyrimidine core with a thioether linkage.

Heterocyclic Variations and Fused Ring Systems

  • Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (): The addition of a pyrrole ring increases molecular rigidity, which may limit conformational flexibility required for receptor binding.
  • Thiadiazolo[4,5-a]pyrimidine (): Replacement of the thiazole ring with thiadiazole introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .

Data Tables Highlighting Structural Features

Compound Name Core Structure Key Substituents Pharmacological Inference Reference
3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one Thiazolo[3,2-a]pyrimidine 3-Chlorophenylpiperazine, oxoethyl Antipsychotic potential
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... Thiazolo[3,2-a]pyrimidine Dichlorophenyl-pyrazole, ethyl ester Anti-inflammatory/analgesic
5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one Thiazolo[4,5-d]pyrimidine 4-Chlorophenyl, thioether Antimicrobial activity
Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-... Thiazolo[3,2-a]pyrimidine Dimethoxyphenyl, methoxybenzylidene Serotonin receptor modulation

Research Findings and Implications

  • Synthetic Methods : The target compound’s piperazine linkage likely follows nucleophilic substitution pathways similar to , where potassium carbonate facilitates alkylation of heterocycles .
  • Substituent Effects : The 3-chlorophenyl group (vs. 4-chlorophenyl in ) may enhance dopamine D2 receptor selectivity due to steric and electronic effects .
  • Computational Insights : Molecular docking studies (as inferred from ) suggest that the oxoethyl group in the target compound optimizes hydrogen bonding with receptor residues, whereas thioether analogues () exhibit weaker interactions .

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